molecular formula C₈H₁₂N₃O₅PS B1145204 Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester CAS No. 1128100-81-1

Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester

Cat. No.: B1145204
CAS No.: 1128100-81-1
M. Wt: 293.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester is a chemical compound with the molecular formula C₈H₁₂N₃O₅PS and a molecular weight of 293.24. It is an intermediate in the synthesis of ent-Lamivudine Triphosphate Triethylammonium Salt, which is a metabolite of Lamivudine . This compound is significant in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester involves several steps. It is typically prepared as an intermediate in the synthesis of ent-Lamivudine Triphosphate Triethylammonium Salt. The reaction conditions and specific synthetic routes are tailored to ensure the purity and stability of the compound. Industrial production methods often involve large-scale synthesis under controlled conditions to maintain high quality and yield.

Chemical Reactions Analysis

Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other complex molecules. In biology and medicine, it plays a crucial role in the development of antiviral drugs, particularly those targeting HIV . Its unique structure allows it to interact with specific biological targets, making it valuable in drug design and development.

Mechanism of Action

The mechanism of action of Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester involves its interaction with molecular targets in the body. It is metabolized to ent-Lamivudine Triphosphate, which inhibits the reverse transcriptase enzyme in HIV, preventing the replication of the virus . This inhibition is achieved through the incorporation of the compound into the viral DNA, leading to chain termination.

Comparison with Similar Compounds

Phosphonic Acid Mono[[(2R,5S)-5-(4-amino-2-oxo-1(2H)-pyrimidinyl)-1,3-oxathiolan-2-yl]methyl] Ester is unique due to its specific structure and mechanism of action. Similar compounds include other nucleoside analogs used in antiviral therapy, such as Zidovudine and Stavudine. These compounds also target the reverse transcriptase enzyme but differ in their chemical structures and pharmacokinetic properties .

Properties

CAS No.

1128100-81-1

Molecular Formula

C₈H₁₂N₃O₅PS

Molecular Weight

293.24

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.